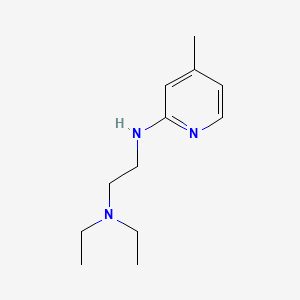
2-(2-(Diethylamino)ethylamino)-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Diethylamino)ethylamino)-4-methylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a diethylamino group attached to an ethylamino group, which is further connected to a methyl-substituted pyridine ring. The structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylamino)ethylamino)-4-methylpyridine typically involves the reaction of 4-methylpyridine with diethylamine and ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and chromatography, helps in obtaining the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Diethylamino)ethylamino)-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with substituted diethylamino groups.
Aplicaciones Científicas De Investigación
2-(2-(Diethylamino)ethylamino)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, which are studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule. It can interact with biological macromolecules, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects. Studies focus on its ability to modulate biological pathways and its efficacy in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-(Diethylamino)ethylamino)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity. The diethylamino and ethylamino groups play a crucial role in these interactions, as they can form hydrogen bonds and electrostatic interactions with the target molecules. The pyridine ring provides a stable scaffold that enhances the binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Dimethylamino)ethylamino)-4-methylpyridine: Similar structure but with dimethylamino groups instead of diethylamino groups.
2-(2-(Diethylamino)ethoxy)ethanol: Contains an ethoxy group instead of an ethylamino group.
2-(Diethylamino)ethanol: Lacks the pyridine ring and has a simpler structure.
Uniqueness
2-(2-(Diethylamino)ethylamino)-4-methylpyridine is unique due to the presence of both diethylamino and ethylamino groups attached to a methyl-substituted pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
23826-76-8 |
|---|---|
Fórmula molecular |
C12H21N3 |
Peso molecular |
207.32 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(4-methylpyridin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H21N3/c1-4-15(5-2)9-8-14-12-10-11(3)6-7-13-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,13,14) |
Clave InChI |
AUNNWVPUSFLSFD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=NC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate](/img/structure/B13796622.png)
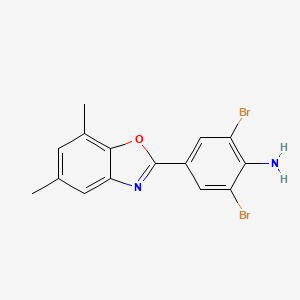
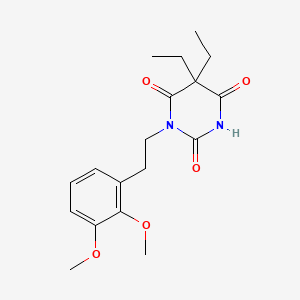
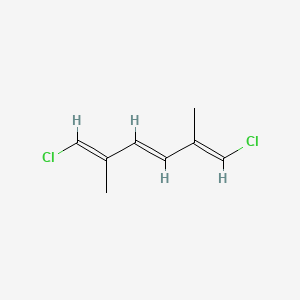

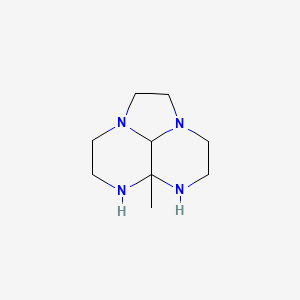
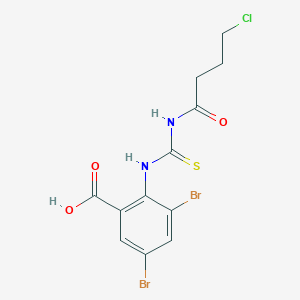
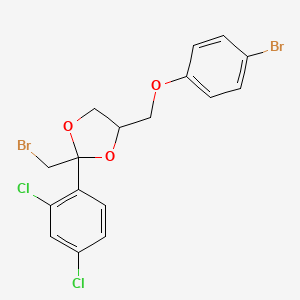
![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
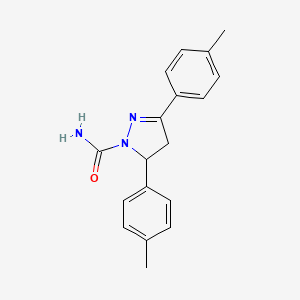
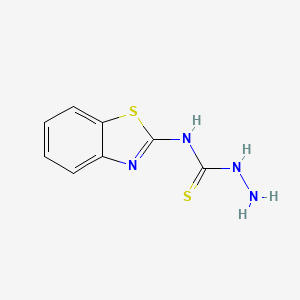
![5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13796686.png)

![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
